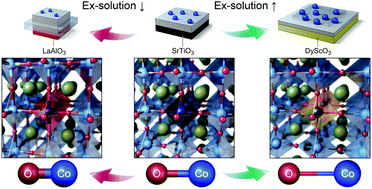Control of transition metal–oxygen bond strength boosts the redox ex-solution in a perovskite oxide surface†
Energy & Environmental Science Pub Date: 2020-06-02 DOI: 10.1039/D0EE01308K
Abstract
We demonstrate theoretically and experimentally that engineering of cation–oxygen bond strength in a perovskite structure can control redox ex-solution of B-site metals and thus the formation of metal nanoparticles at the oxide surface upon high-temperature reduction. In particular, we show that large isovalent doping significantly promotes the B-site ex-solution via tuning of the cation–oxygen bond strength, leading to high catalytic activity of CO oxidation. This method to promote ex-solution can be readily applied to various heterogeneous catalysts.


Recommended Literature
- [1] Beckmann rearrangement of 1,2,3,8-tetrahydro-1-hydroxyiminocyclopent[a]indene and 1,2,3,4-tetrahydro-1-hydroxyiminofluorene
- [2] Thin films of metals, metal chalcogenides and oxides deposited at the water–oil interface using molecular precursors
- [3] Probing the guest-binding preference of three structurally similar and conformationally adaptive macrocycles†
- [4] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [5] Crystallography and mineralogy
- [6] Inside front cover
- [7] Immobilization of Ni(ii) complex on the surface of mesoporous modified-KIT-6 as a new, reusable and highly efficient nanocatalyst for the synthesis of tetrazole and pyranopyrazole derivatives†
- [8] Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†
- [9] Vanadium oxide compounds with quantum Monte Carlo
- [10] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†










